molecular formula C11H13BrN2S2 B2854952 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034402-75-8

3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No.: B2854952
CAS No.: 2034402-75-8
M. Wt: 317.26
InChI Key: LTOQNWRHIZOYBP-UHFFFAOYSA-N
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Description

3-Allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzo[d]thiazole core with an allyl group and a methylthio moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. One common approach is the cyclization of 2-aminothiophenol with an appropriate halide under acidic conditions. Subsequent alkylation introduces the allyl group, and methylation provides the methylthio functionality.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide has shown potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects on cellular processes and pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used as a building block for the synthesis of materials with specific properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Comparison with Similar Compounds

  • 2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one

  • 3-Allyl-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one

  • 2-Methylthio-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Uniqueness: 3-Allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide stands out due to its distinct benzo[d]thiazole core and the presence of both an allyl group and a methylthio moiety. This combination of functional groups provides unique chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOQNWRHIZOYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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